molecular formula C25H24N6 B11511911 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole

Cat. No.: B11511911
M. Wt: 408.5 g/mol
InChI Key: VFSDHYMZLPLVIA-UHFFFAOYSA-N
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Description

“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, 3,5-diphenylpyrazole, and ethyl-substituted triazole precursors. Common synthetic methods could involve:

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the pyrrole and pyrazole groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of metal catalysts to facilitate specific reaction steps.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions might introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, this compound might exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be studied to develop new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might also make it suitable for use in sensors or other analytical devices.

Mechanism of Action

The mechanism of action of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interacting with nucleic acids: Modulating gene expression or DNA replication.

    Altering cell membrane properties: Affecting cell signaling or transport processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazole
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-propyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” lies in its specific combination of functional groups and their spatial arrangement. This unique structure might confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C25H24N6

Molecular Weight

408.5 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-3-(3,5-diphenylpyrazol-1-yl)-5-ethyl-1,2,4-triazole

InChI

InChI=1S/C25H24N6/c1-4-24-26-27-25(31(24)30-18(2)15-16-19(30)3)29-23(21-13-9-6-10-14-21)17-22(28-29)20-11-7-5-8-12-20/h5-17H,4H2,1-3H3

InChI Key

VFSDHYMZLPLVIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N2C(=CC=C2C)C)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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